

# Technical Guide: Mechanism of Action of MZE782

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZX782     |           |
| Cat. No.:            | B15542165 | Get Quote |

Disclaimer: Initial searches for "**ZX782**" did not yield specific results. However, a compound with a similar designation, MZE782, developed by Maze Therapeutics, has recently entered clinical development. This guide focuses on the available technical information for MZE782, which is presumed to be the compound of interest.

This document provides a detailed overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to MZE782, a novel therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

## **Core Mechanism of Action**

MZE782 is a first-in-class, orally administered small molecule that functions as a selective inhibitor of the solute transporter SLC6A19.[1] This transporter is primarily responsible for the reabsorption of neutral amino acids in the kidneys. By inhibiting SLC6A19, MZE782 aims to mimic the kidney-protective effects observed in individuals with naturally occurring, benign loss-of-function mutations in the SLC6A19 gene, a condition known as Hartnup disease.

The therapeutic rationale for MZE782 is based on human genetics. The inhibition of SLC6A19 by MZE782 is expected to have beneficial effects in two primary conditions:

 Chronic Kidney Disease (CKD): For a subset of the approximately 37 million CKD patients in the United States who do not respond adequately to current therapies, MZE782 offers a novel therapeutic approach.[1]



 Phenylketonuria (PKU): By promoting the excretion of neutral amino acids, including phenylalanine, MZE782 has the potential to reduce plasma phenylalanine levels in patients with PKU.

## **Signaling Pathway and Pharmacodynamics**

The primary pharmacodynamic effect of MZE782 is the modulation of amino acid transport in the renal tubules. By blocking SLC6A19, MZE782 increases the urinary excretion of neutral amino acids. This action is expected to lead to a reduction in plasma levels of these amino acids, which is the therapeutic goal in PKU. In the context of CKD, the precise mechanism by which SLC6A19 inhibition confers renal protection is still under investigation but is supported by genetic evidence from human studies.





Click to download full resolution via product page

Mechanism of action of MZE782 in the renal tubules.

## **Clinical Trial Data**

MZE782 has undergone a Phase 1 clinical trial to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult volunteers.[1] The study was a randomized, double-blind, placebo-controlled trial involving single ascending doses (SAD) and multiple ascending doses (MAD).

Table 1: Summary of Phase 1 Clinical Trial Results for MZE782



| Parameter                                                           | Single Ascending Dose<br>(SAD) Cohorts (n=56)                            | Multiple Ascending Dose<br>(MAD) Cohorts (n=40) |
|---------------------------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------|
| Safety                                                              | Well tolerated across all doses.                                         | Well tolerated across all doses.                |
| Serious Adverse Events<br>(SAEs)                                    | None reported.                                                           | None reported.                                  |
| Severe Adverse Events                                               | None reported.                                                           | None reported.                                  |
| Treatment-Related Adverse Events (TRAEs) Leading to Discontinuation | None reported.                                                           | None reported.                                  |
| Reported TRAEs                                                      | 3 total (all mild): Headache (2 patients, 4%), Diarrhea (1 patient, 2%). | None reported.                                  |
| Clinically Relevant Changes in<br>Vital Signs, Labs, or ECGs        | None observed.                                                           | None observed.                                  |

#### Pharmacodynamic Outcomes:

- eGFR: In the combined 240 mg BID cohorts (n=12), a change of -11.5 mL/min/1.73m² in estimated glomerular filtration rate (eGFR) was observed after seven days of dosing, compared to -2.5 mL/min/1.73m² in the matched placebo cohort (n=4). This initial dip in eGFR was reversible, returning to baseline by Day 11 after dosing cessation, suggesting a drug-related hemodynamic effect.
- Proof of Mechanism: The trial successfully established proof of mechanism, demonstrating sustained urinary neutral amino acid excretion.

## **Experimental Protocols**

The Phase 1 clinical trial for MZE782 was designed as a randomized, double-blind, placebocontrolled study. Below is a generalized workflow based on the available information.

#### Study Design:







- Participants: 112 healthy adult volunteers.
- Cohorts:
  - Single Ascending Dose (SAD): 56 participants.
  - Multiple Ascending Dose (MAD): 40 participants.
  - Food Effect: 16 participants.
- Intervention: Orally administered MZE782 or placebo.
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD), including changes in urinary amino acid levels and eGFR.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mazetx.com [mazetx.com]
- To cite this document: BenchChem. [Technical Guide: Mechanism of Action of MZE782]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542165#what-is-the-mechanism-of-action-of-zx782]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com